molecular formula C12H20Si B7997087 1-(Trimethylsilyl)-3-iso-propylbenzene

1-(Trimethylsilyl)-3-iso-propylbenzene

Cat. No.: B7997087
M. Wt: 192.37 g/mol
InChI Key: ODIUUSHOANXTJA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3-iso-propylbenzene (CAS 18027-96-8) is a high-purity organosilicon compound with the molecular formula C12H20Si and a molecular weight of 192.37 g/mol . Supplied as a neat liquid, it is characterized by a high level of purity, guaranteed at 97.0% or greater . This compound is valued in organic synthesis and materials science research as a versatile building block. The molecule incorporates both a trimethylsilyl group and an iso-propyl group on a benzene ring, a structure that makes it useful for developing more complex molecular architectures, potentially as a precursor for ligands or advanced materials. The steric and electronic properties provided by these substituents can be exploited to direct regiochemistry in further synthetic transformations. As a liquid, it is typically recommended to be stored sealed in dry conditions at ambient or room temperature to maintain its stability and purity . This product is intended for research and laboratory applications only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(3-propan-2-ylphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-10(2)11-7-6-8-12(9-11)13(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUUSHOANXTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Trimethylsilyl 3 Iso Propylbenzene

Reactions Involving the Trimethylsilyl (B98337) Group

The carbon-silicon (C-Si) bond in aryltrimethylsilanes is a key site of reactivity, enabling a range of transformations that are synthetically valuable.

Aryltrimethylsilanes are susceptible to cleavage by various electrophiles, a process that results in the substitution of the trimethylsilyl group. This reaction, often termed ipso-substitution, is a powerful method for introducing a wide array of functional groups onto the aromatic ring at the precise location previously occupied by the silyl (B83357) group.

One of the most common electrophilic cleavage reactions is protodesilylation, where a proton source cleaves the C-Si bond. rsc.org For 1-(trimethylsilyl)-3-iso-propylbenzene, treatment with an acid like trifluoroacetic acid would lead to the formation of isopropylbenzene. Similarly, halogenation can be achieved with high regioselectivity. For instance, reaction with iodine monochloride (ICl) or bromine (Br₂) in the presence of a Lewis acid would yield 1-iodo-3-isopropylbenzene (B169015) or 1-bromo-3-isopropylbenzene, respectively. This method provides a dependable route to specifically halogenated arenes.

Acylation reactions under Friedel-Crafts conditions can also proceed via ipso-substitution of the TMS group, providing a method to synthesize ketones. The general tolerance of aryltrimethylsilanes to various functional groups makes this a versatile synthetic tool. organic-chemistry.org

Examples of Electrophilic Ipso-Substitution Reactions
Reaction TypeElectrophile/ReagentsProductReference
ProtodesilylationH⁺ (e.g., Trifluoroacetic Acid)Isopropylbenzene rsc.org
IodinationICl1-Iodo-3-isopropylbenzene organic-chemistry.org
BrominationBr₂ / FeBr₃1-Bromo-3-isopropylbenzeneGeneral Principle
AcylationRCOCl / AlCl₃3-Isopropylphenyl ketoneGeneral Principle

Beyond its role as a leaving group in ipso-substitution, the trimethylsilyl group can serve as a powerful directing group in reactions such as directed ortho metalation (DoM). wikipedia.org In this process, an organolithium reagent, typically complexed with an amine like tetramethylethylenediamine (TMEDA), abstracts a proton from the position ortho to a directing metalation group (DMG). uwindsor.cabaranlab.org

While the TMS group itself is not a classic heteroatom-based DMG, its steric bulk and electronic properties can influence the regioselectivity of metalation directed by other groups on the ring. baranlab.org More significantly, the TMS group can be used as a placeholder. A synthetic sequence might involve the metalation of a simpler aryltrimethylsilane, functionalization, and then subsequent removal of the TMS group via protodesilylation. This strategy allows for the construction of polysubstituted aromatic compounds with a high degree of control. nih.gov

The generation of a silyl anion directly on the silicon atom of an aryltrimethylsilane is not a common transformation. More relevant is the generation of an aryl anion (an aryllithium or aryl Grignard reagent) from the corresponding aryl halide, which can then be reacted with a silicon electrophile like trimethylsilyl chloride to form the C-Si bond. organic-chemistry.org

Alternatively, the C-Si bond can be cleaved under specific reductive conditions to generate a nucleophilic aryl species. However, a more synthetically pertinent reaction involving anionic species is the directed ortho metalation discussed previously, where the silyl-substituted aryl ring is deprotonated by a strong base to form an aryllithium intermediate. wikipedia.org This intermediate, 2-lithio-1-(trimethylsilyl)-3-iso-propylbenzene or another isomer depending on other directing influences, is a powerful nucleophile. It can react with a wide range of electrophiles (E+), such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups ortho to the original site of metalation.

Potential Reactions of Aryllithium Intermediate
Electrophile (E+)Functional Group IntroducedProduct TypeReference
D₂O-D (Deuterium)Deuterated Arene wikipedia.org
R₂CO (Ketone)-C(OH)R₂Tertiary Alcohol wikipedia.org
CO₂ then H₃O⁺-COOHCarboxylic Acid wikipedia.org
I₂-IAryl Iodide harvard.edu

Reactions of the Isopropyl Group

The isopropyl side chain offers additional sites for chemical modification, primarily at the benzylic position.

The oxidation of isopropylbenzene (cumene) is an industrially significant process (the Hock process) that produces phenol (B47542) and acetone. ncert.nic.in This transformation proceeds via a benzylic radical mechanism to form cumene (B47948) hydroperoxide, which then undergoes acid-catalyzed rearrangement.

For this compound, the isopropyl group can undergo similar oxidative transformations. Catalytic oxidation using various transition metal catalysts or strong oxidizing agents like potassium permanganate (B83412) or chromic acid can target the benzylic C-H bond. youtube.comyoutube.com Depending on the conditions, the reaction can yield the corresponding tertiary alcohol, 2-(3-(trimethylsilyl)phenyl)propan-2-ol, or, under more forcing conditions that cleave the C-C bond, lead to the formation of a ketone (3'-(trimethylsilyl)acetophenone) after rearrangement, analogous to the classic Hock process. The presence of the TMS group, being relatively stable to many oxidizing conditions, would likely remain intact during such transformations.

The tertiary C-H bond at the benzylic position of the isopropyl group is the most reactive site for side-chain functionalization. This position is susceptible to free-radical reactions, such as bromination using N-bromosuccinimide (NBS) with a radical initiator, which would selectively produce 1-(1-bromo-1-methylethyl)-3-(trimethylsilyl)benzene.

More advanced methods involve direct C-H functionalization using transition metal catalysis. rsc.org Rhodium-catalyzed reactions, for example, can achieve intermolecular C-H functionalization at benzylic positions by employing diazo compounds as carbene precursors. nih.govnih.gov These methods allow for the insertion of a carbene into the tertiary benzylic C-H bond, creating a new carbon-carbon bond with high site-selectivity. Such a reaction on this compound would yield a complex, highly functionalized product, demonstrating a modern approach to elaborating the isopropyl side chain. nih.gov

Transition Metal-Catalyzed Transformations

This compound can participate in a range of transition metal-catalyzed reactions, leveraging both the reactivity of the C-H bonds of the isopropyl group and the synthetic utility of the trimethylsilyl group.

Catalytic Oxidation Processes

The catalytic oxidation of the isopropyl group in alkylbenzenes is a well-established industrial process. For example, the air oxidation of isopropylbenzene (cumene) is a key step in the cumene process to produce phenol and acetone. dtic.miltardigrade.in This reaction proceeds via a free radical mechanism to form cumene hydroperoxide, which is then rearranged under acidic conditions. tardigrade.in While specific studies on the catalytic oxidation of this compound are not widely documented, it is expected that the isopropyl group would undergo similar oxidation reactions. The presence of the trimethylsilyl group is unlikely to inhibit the oxidation of the isopropyl moiety.

Role in Cross-Coupling Reactions

The trimethylsilyl group on the aromatic ring makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. Arylsilanes are known to participate in reactions such as the Hiyama coupling and Suzuki-type couplings. rsc.orgorganic-chemistry.org

The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides or triflates. organic-chemistry.org For the reaction to proceed, the silicon-carbon bond must be activated, typically by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a pentavalent silicate (B1173343) intermediate which is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org

A Suzuki-type coupling has also been developed for arylsilanes. rsc.orgrsc.orgresearchgate.net In this reaction, a palladium catalyst facilitates the coupling between an aryl halide and a silylborane, which can be generated in situ or used as a reagent, to form an arylsilane. rsc.orgrsc.org Conversely, the arylsilane itself can be a coupling partner. The general mechanism for Suzuki coupling involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of arylsilanes in such reactions provides an alternative to the more common organoboronic acids and esters. organic-chemistry.org

Table 2: Cross-Coupling Reactions Involving Arylsilanes

Coupling ReactionCatalystCoupling PartnersActivating Agent
Hiyama CouplingPalladiumOrganosilane + Organic Halide/TriflateFluoride ion (e.g., TBAF) or base
Suzuki-type CouplingPalladiumAryl Halide + SilylboraneBase

Biocatalytic Oxidation Mechanisms in Related Alkylbenzenes

Biocatalytic oxidation, utilizing enzymes such as peroxygenases and cytochrome P450 monooxygenases, offers a highly selective method for the hydroxylation of alkylbenzenes. nih.govrsc.orgnih.gov These enzymatic reactions typically occur under mild conditions. nih.gov

Unspecific peroxygenases (UPOs), for example from the fungus Agrocybe aegerita, can catalyze the benzylic hydroxylation of alkylbenzenes like ethylbenzene (B125841) and propylbenzene (B89791) with high stereoselectivity. researchgate.net These reactions use hydrogen peroxide as the oxidant. researchgate.netacs.org The mechanism involves the transfer of an oxygen atom from the enzyme's active site to the substrate. nih.gov For instance, the hydroxylation of ethylbenzene and propylbenzene by A. aegerita peroxygenase yields the corresponding (R)-1-phenylalkanols with high enantiomeric excess. researchgate.net Studies on the oxidation of toluene (B28343) with this enzyme show that benzylic hydroxylation is the main reaction pathway. rsc.org

Cytochrome P450 monooxygenases are another class of enzymes capable of oxidizing alkylbenzenes. nih.gov These heme-containing enzymes activate molecular oxygen to perform C-H bond oxidation. nih.gov The reaction mechanism for aliphatic hydroxylation is proposed to proceed via a "rebound" mechanism involving a highly reactive ferryl intermediate. nih.gov For aromatic hydroxylation, the mechanism can involve the formation of an arene oxide intermediate (the NIH shift mechanism) or direct electrophilic attack on the aromatic ring. nih.gov While these enzymes are known to hydroxylate the alkyl side chains of substrates like 4-ethyl- and 4-isopropyl-benzoic acid, the aromatic hydroxylation is more challenging to achieve. nih.gov

Increasing the chain length of the alkyl substituent in alkylbenzenes has been shown to shift the selectivity of some enzymes from aromatic hydroxylation towards benzylic hydroxylation. rsc.org Given these findings, it is plausible that the isopropyl group of this compound would be a target for biocatalytic hydroxylation at the benzylic position.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 1 Trimethylsilyl 3 Iso Propylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(trimethylsilyl)-3-iso-propylbenzene, a combination of ¹H, ¹³C, and ²⁹Si NMR would be required for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the trimethylsilyl (B98337) group protons.

Trimethylsilyl (TMS) Protons: A sharp singlet, integrating to nine protons, is anticipated for the chemically equivalent methyl groups of the trimethylsilyl moiety. This signal would typically appear in the upfield region of the spectrum, likely between δ 0.2 and 0.3 ppm.

Isopropyl Protons: The isopropyl group would give rise to two signals: a doublet for the six equivalent methyl protons and a septet for the single methine proton, due to spin-spin coupling. The doublet for the -CH(CH ₃)₂ protons would be expected around δ 1.2-1.3 ppm, while the septet for the -CH (CH₃)₂ proton would appear further downfield, likely in the range of δ 2.8-3.0 ppm.

Aromatic Protons: The four protons on the benzene (B151609) ring are chemically non-equivalent and would theoretically produce four distinct signals in the aromatic region (typically δ 7.0-7.6 ppm). The substitution pattern (1,3-disubstituted) would lead to a complex splitting pattern. One would expect to see a singlet-like signal for the proton at the C2 position, and complex multiplets for the protons at the C4, C5, and C6 positions.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Si(CH ₃)₃ 0.2 - 0.3 Singlet 9H
-CH(CH ₃)₂ 1.2 - 1.3 Doublet 6H
-CH (CH₃)₂ 2.8 - 3.0 Septet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight non-equivalent carbon environments.

Trimethylsilyl Carbon: A signal for the methyl carbons of the TMS group would be expected at a high-field position, typically around δ -1.0 to 2.0 ppm.

Isopropyl Carbons: The isopropyl group would show two signals: one for the two equivalent methyl carbons (around δ 23-25 ppm) and one for the methine carbon (around δ 33-35 ppm).

Aromatic Carbons: The benzene ring would display six signals. The carbon atom directly attached to the silicon atom (C1) would be found in the range of δ 138-142 ppm. The carbon attached to the isopropyl group (C3) would appear at a significantly downfield position, expected around δ 148-150 ppm. The remaining four aromatic carbons (C2, C4, C5, C6) would resonate in the region of δ 125-135 ppm.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Si(C H₃)₃ -1.0 - 2.0
-CH(C H₃)₂ 23 - 25
-C H(CH₃)₂ 33 - 35
Aromatic C -H 125 - 135
Aromatic C -Si 138 - 142

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

²⁹Si NMR spectroscopy is a valuable tool for characterizing organosilicon compounds, providing direct information about the silicon environment. wiley-vch.de The chemical shift of the silicon nucleus is sensitive to its substituents. For this compound, a single resonance would be expected. Based on data for similar aryltrimethylsilanes, the ²⁹Si chemical shift would likely fall in the range of δ -5 to -10 ppm (relative to TMS at 0 ppm). fishersci.com The exact chemical shift would be influenced by the electronic effects of the meta-isopropyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (192.37 g/mol ).

The fragmentation pattern would likely be dominated by cleavages characteristic of trimethylsilyl and isopropyl groups.

Loss of a Methyl Group: A prominent peak would be expected at m/z 177, corresponding to the loss of a methyl radical ([M - 15]⁺) from the trimethylsilyl group. This is a very common fragmentation pathway for trimethylsilyl compounds.

Formation of Trimethylsilyl Cation: A strong signal at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is highly characteristic of trimethylsilyl compounds.

Loss of an Isopropyl Group: A peak at m/z 149, corresponding to the loss of an isopropyl radical ([M - 43]⁺), is also plausible.

Benzylic Cleavage: Cleavage of the bond between the isopropyl group and the aromatic ring could lead to a fragment at m/z 149 (the trimethylsilylphenyl cation).

Expected Key Fragments in the EI-MS of this compound

m/z Identity
192 [M]⁺ (Molecular Ion)
177 [M - CH₃]⁺
149 [M - C₃H₇]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₂₀Si), the expected exact mass of the molecular ion would be calculated and compared to the experimentally determined value, confirming the molecular formula with a high degree of confidence. For the [M]⁺ ion, the calculated exact mass is 192.1334.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the trimethylsilyl group.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgdocbrown.info The C-H stretching vibrations of the alkyl groups (isopropyl and trimethylsilyl) are expected in the 2975-2845 cm⁻¹ range. docbrown.info The in-ring C=C stretching vibrations of the benzene ring give rise to characteristic bands around 1600 and 1500 cm⁻¹. docbrown.infodocbrown.info The presence of the trimethylsilyl group would introduce specific vibrations, including the Si-C stretching and the characteristic umbrella deformation of the Si(CH₃)₃ group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000 libretexts.orglibretexts.org
Alkyl C-HStretching2975-2845 libretexts.org
Aromatic C=CIn-ring Stretching1600-1585 and ~1500 docbrown.info
Alkyl C-HBending1470-1370 docbrown.info
Si-CStretchingNot specified in provided results
Aromatic C-HOut-of-plane Bending770-690 (for monosubstituted-like patterns) docbrown.info

Note: The exact positions of the peaks can be influenced by the substitution pattern on the benzene ring.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the conformational states of molecules. nih.gov It is sensitive to the vibrations of non-polar bonds, making it well-suited for analyzing the hydrocarbon backbone and the trimethylsilyl group of this compound. nih.gov

By analyzing the Raman spectra, particularly in the C-C and C-H stretching regions, information about the conformational order of the alkyl chains can be obtained. nih.gov For molecules with flexible side chains, different conformers (e.g., gauche and trans) can exist. Raman spectroscopy can be used to quantify the relative populations of these conformers, providing insights into the molecule's three-dimensional structure and flexibility. nih.govmdpi.com The technique can be applied to study how factors like temperature and the surrounding environment affect the conformational equilibrium. nih.gov

Table 3: Raman Spectroscopy for Conformational Analysis

Spectral RegionInformation Gained
C-C StretchingConformational state of alkyl chains (gauche vs. trans) nih.gov
C-H StretchingConformational order of alkyl chains nih.gov
Low-frequency modesOverall molecular conformation mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for determining its purity.

Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like this compound. kelid1.irantpedia.com In GC, the compound is passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

For the analysis of silylated compounds, a variety of capillary columns with different stationary phases can be used to achieve the desired separation. researchgate.net The choice of column and operating conditions (e.g., temperature program, carrier gas flow rate) is critical for resolving this compound from its isomers and other impurities. kelid1.ir The use of a flame ionization detector (FID) provides high sensitivity for hydrocarbon-containing compounds.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. nih.gov While GC is often preferred for volatile compounds, HPLC offers advantages for less volatile or thermally sensitive compounds. In reversed-phase HPLC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. lew.ro

The separation of aromatic compounds like this compound in reversed-phase HPLC is influenced by hydrophobic interactions between the analyte and the stationary phase. lew.ro The presence of the trimethylsilyl and isopropyl groups will significantly affect the retention behavior of the molecule. The composition of the mobile phase, typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile, can be adjusted to optimize the separation. lew.ronih.gov

Table 4: Chromatographic Methods for this compound

TechniqueStationary Phase ExamplesMobile Phase ExamplesDetection Method
Gas Chromatography (GC)Polysiloxanes, Poly(1-trimethylsilyl-1-propyne) researchgate.netInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)C18-bonded silica (B1680970), Phenyl-silica lew.roWater/Methanol, Water/Acetonitrile lew.roUV Detector, Mass Spectrometry (MS)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chromatographytoday.comunito.it This method is particularly well-suited for resolving individual components in complex chemical mixtures, such as those encountered in petroleum analysis or environmental samples, where hundreds or even thousands of compounds may be present. labrulez.comgeomar.denih.gov The technique utilizes two different capillary columns connected in series via a modulator. unito.it The separation in GC×GC is based on two independent properties of the analytes, typically volatility in the first dimension (a non-polar column) and polarity in the second dimension (a polar column). copernicus.org This orthogonal separation mechanism distributes peaks across a two-dimensional plane, drastically reducing the likelihood of co-elution and improving resolution. chromatographytoday.com

In the context of analyzing this compound, GC×GC would be invaluable for its separation from a complex mixture of other aromatic hydrocarbons, including isomers and compounds with similar boiling points. nih.govnih.gov For instance, a sample might contain various alkylated benzenes, polycyclic aromatic hydrocarbons (PAHs), and other organosilicon compounds. A standard GC might show these as a single, unresolved hump. GC×GC, however, can separate these classes of compounds into distinct groups on the 2D chromatogram, allowing for the clear identification and quantification of this compound. nih.govresearchgate.net The modulator, the core of the GC×GC system, traps small, sequential fractions of the eluent from the first column and rapidly re-injects them onto the second, shorter column, creating the two-dimensional separation. unito.it Coupling GC×GC with a detector like a Flame Ionization Detector (FID) or a Time-of-Flight Mass Spectrometer (TOF-MS) further enhances analytical power, providing both quantitative data and structural identification. chromatographytoday.comcopernicus.orgnih.gov

Table 1: Illustrative GC×GC System Configuration for Aromatic Compound Analysis

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column Phase Non-polar (e.g., 100% Dimethylpolysiloxane)Mid-polar (e.g., 50% Phenyl-polysilphenylene-siloxane) geomar.de
Length 30 - 60 m geomar.de1 - 2 m geomar.de
Inner Diameter 0.25 mm geomar.de0.10 - 0.15 mm nih.gov
Film Thickness 0.25 µm geomar.de0.10 µm nih.gov
Separation Principle Volatility / Boiling Point copernicus.orgPolarity copernicus.org
Modulation Period 5 - 8 seconds geomar.deN/A

Applications of Trimethylsilyl Derivatization for Analytical Purity and Characterization

Trimethylsilylation is a common derivatization technique in gas chromatography used to enhance the volatility and thermal stability of compounds containing active hydrogen atoms, such as those in -OH, -NH, or -COOH functional groups. nih.govobrnutafaza.hr This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group, making the analyte more amenable to GC analysis. sigmaaldrich.com

The subject compound, this compound, already possesses a TMS group as an integral part of its structure. Therefore, derivatization is not performed on the target molecule itself. Instead, trimethylsilyl derivatization is a critical tool for assessing the analytical purity of a sample containing this compound.

If a sample of this compound is suspected to contain impurities with active hydrogens (e.g., phenols, alcohols, or residual starting materials from synthesis), these impurities may not chromatograph well, exhibiting poor peak shape or not eluting at all. sigmaaldrich.com By treating the entire sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), these polar impurities are converted into their corresponding TMS ethers or esters. thescipub.comnih.gov These newly formed derivatives are more volatile and thermally stable, allowing them to be separated and detected effectively by GC-MS. nih.govobrnutafaza.hr This allows for the identification and quantification of non-target compounds, providing a comprehensive profile of the sample's purity. The formation of unexpected by-products or artifacts during the derivatization process itself is a potential complication that must be considered and mitigated through careful method development. nih.govthescipub.com

Table 2: Common Trimethylsilylating Reagents and Their Applications in Purity Analysis

ReagentAbbreviationCommon Target Functional GroupsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAAlcohols, phenols, carboxylic acids, amines sigmaaldrich.comA powerful and widely used silyl (B83357) donor; by-products are volatile. obrnutafaza.hr Often used with a catalyst like TMCS for hindered groups. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAAlcohols, primary aminesConsidered one of the most potent TMS donors available. thescipub.com
N-Trimethylsilylimidazole TMSIAlcohols, phenolsHighly selective for hydroxyl groups; does not react with less acidic amines or amides. obrnutafaza.hr
Hexamethyldisilazane HMDSCarbohydrates, alcoholsA weaker TMS donor, often requiring a catalyst and harsher reaction conditions. obrnutafaza.hr
Trimethylchlorosilane TMCSN/A (Catalyst)Used as a catalyst to increase the reactivity of other silylating agents. obrnutafaza.hr

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique used to measure the relative abundance of stable isotopes in a sample. wikipedia.orgyoutube.com Unlike conventional mass spectrometry that focuses on identifying a molecule by its mass-to-charge ratio, IRMS determines the ratio of heavy to light stable isotopes for specific elements, such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O). nu-ins.comfmach.it These ratios can provide valuable information about the origin, formation pathways, and environmental history of a compound. fmach.it

For the isotopic analysis of this compound, the compound would first be separated from the sample matrix, typically using a gas chromatograph (GC). The eluting compound is then converted into a simple gas (e.g., CO₂) through a combustion interface. fmach.it This gas is subsequently introduced into the IRMS instrument. The mass spectrometer uses magnetic sectors to precisely separate the ions of different isotopic masses (e.g., ¹²CO₂ and ¹³CO₂), allowing for a very accurate determination of the isotope ratio. wikipedia.org

The resulting isotopic signature, often expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, can be used as a fingerprint. nih.gov For example, the δ¹³C value of this compound could help distinguish between batches synthesized using different precursors or under different process conditions. If the precursors originated from different sources (e.g., petroleum-derived vs. plant-derived), this would be reflected in the final product's isotopic composition. This makes GC-IRMS a powerful tool for source tracking, process verification, and authenticity testing in various chemical applications.

Table 3: Hypothetical δ¹³C Isotope Ratio Data for this compound

Sample IDDescriptionMeasured δ¹³C (‰ vs. VPDB)*Potential Interpretation
SYNTH-A-001 Synthesized using petroleum-derived cumene (B47948)-28.5 ± 0.2Typical of C3 plant-derived fossil fuel sources. fmach.it
SYNTH-B-001 Synthesized using bio-based cumene (from fermentation)-15.0 ± 0.2Indicative of a C4 plant metabolic pathway origin. fmach.it
COMP-C-001 Commercial sample from Supplier X-28.3 ± 0.3Consistent with petroleum-based synthesis route.
COMP-D-001 Commercial sample from Supplier Y-25.1 ± 0.2Suggests a different petroleum feedstock or synthesis process compared to Supplier X.

*VPDB: Vienna Pee Dee Belemnite, the international standard for carbon isotope ratio measurements.

Computational and Theoretical Chemistry Studies of 1 Trimethylsilyl 3 Iso Propylbenzene

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods incorporate electron correlation through functionals, offering a balance between accuracy and computational cost. These approaches are instrumental in determining the fundamental properties of 1-(trimethylsilyl)-3-iso-propylbenzene.

Molecular Geometry and Conformational Analysis of Isopropylbenzene Derivatives

The three-dimensional arrangement of atoms and the rotational barriers of substituents significantly influence the physical and chemical properties of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the isopropyl and trimethylsilyl (B98337) groups relative to the benzene (B151609) ring.

Conformational analysis of similar substituted benzenes reveals that the preferred orientation of the isopropyl group is one where the C-H bond of the isopropyl group is perpendicular to the plane of the benzene ring in the lowest energy conformation. This arrangement minimizes steric hindrance between the methyl groups of the isopropyl substituent and the ortho-hydrogens of the aromatic ring. The trimethylsilyl group, being bulkier, will also adopt a conformation that minimizes steric clashes with the adjacent hydrogen on the ring.

Table 1: Representative Calculated Geometric Parameters for a Trimethylsilyl-isopropylbenzene Isomer The following data is based on publicly available computed data for the related isomer, trimethyl[4-(propan-2-yl)phenyl]silane, and serves as an illustrative example of typical bond lengths and angles. nih.gov

ParameterValue (Angstroms or Degrees)
Si-C(aromatic) Bond Length~1.88 Å
C(aromatic)-C(isopropyl) Bond Length~1.53 Å
Si-C(methyl) Bond Length~1.89 Å
C-H (aromatic) Bond Length~1.09 Å
C-C-C (isopropyl) Angle~118°
C(aromatic)-Si-C(methyl) Angle~107°

Note: These values are illustrative and would be expected to show minor variations for the 3-substituted isomer due to different steric and electronic environments.

The rotational barrier for the trimethylsilyl and isopropyl groups can be calculated by performing a series of constrained optimizations at different dihedral angles. The resulting potential energy surface would reveal the global minimum energy conformation and the energy required to rotate the substituents.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations are particularly useful for determining various electronic properties and quantum chemical descriptors. These descriptors help in quantifying the reactivity of the molecule. researchgate.netnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Hypothetical Calculated Electronic Properties and Quantum Chemical Descriptors for this compound This table presents hypothetical, yet representative, values for the electronic descriptors of an arylsilane like this compound, based on general principles of computational chemistry.

DescriptorHypothetical Value (eV)
EHOMO-8.50
ELUMO-0.50
HOMO-LUMO Gap8.00
Ionization Potential (I)8.50
Electron Affinity (A)0.50
Electronegativity (χ)4.50
Chemical Hardness (η)4.00
Electrophilicity Index (ω)2.53

These values would suggest a molecule with moderate reactivity. The silicon atom can influence the electronic properties of the benzene ring through σ-π interactions.

Mechanistic Investigations of Reactions Involving Arylsilanes

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, reactions could involve electrophilic aromatic substitution, desilylation, or reactions at the isopropyl group.

A key reaction of arylsilanes is ipso-substitution, where an electrophile replaces the trimethylsilyl group. The mechanism of such a reaction can be modeled using DFT. For example, the reaction with a generic electrophile (E+) would proceed through a Wheland intermediate (an arenium ion). Computational studies can map the potential energy surface of this reaction, identifying the structure of the transition state and the intermediate. The calculated activation barrier would provide an estimate of the reaction rate.

Theoretical studies on related systems, such as the palladium-catalyzed synthesis of allylic silanes, have used computational methods to identify key intermediates and elucidate the role of catalysts and counterions. mdpi.com Similarly, mechanistic studies on the reactions of ethylbenzene (B125841) with radicals have been successfully investigated using DFT, providing a framework for how the isopropyl group in this compound might react under certain conditions. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

For this compound, key spectroscopic data that can be predicted include:

NMR Spectra: Chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. Conformational analysis is also crucial here, as observed NMR parameters are often an average over different conformations. mdpi.com

Vibrational Spectra (IR and Raman): Frequency calculations on the optimized geometry yield the vibrational modes of the molecule. nih.gov The calculated frequencies and intensities can be compared with experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions within the molecule, typically π-π* transitions in the aromatic ring.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how computational predictions for spectroscopic data would be compared against experimental values for validation.

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹³C NMR Chemical Shift (Si-Caromatic)~140 ppm~142 ppm
¹H NMR Chemical Shift (Si-CH₃)~0.25 ppm~0.27 ppm
IR Stretch (Si-Caromatic)~1100 cm⁻¹~1105 cm⁻¹
UV-Vis λmax~265 nm~268 nm

The close agreement between predicted and experimental data would validate the computational model, confirming that the calculated geometric and electronic structures are accurate representations of the molecule.

Applications of 1 Trimethylsilyl 3 Iso Propylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Novel Organic Architectures

1-(Trimethylsilyl)-3-iso-propylbenzene serves as a valuable building block for the construction of complex organic molecules. The trimethylsilyl (B98337) (TMS) group can act as a protecting group or a reactive handle for further functionalization, while the isopropyl group influences the steric and electronic properties of the aromatic ring.

The synthesis of such compounds can be achieved through methods like the Grignard reaction, where an appropriate Grignard reagent is reacted with a silicon-containing electrophile. gelest.com Organosilicon compounds are widely used as synthetic intermediates in various chemical syntheses. researchgate.net The silicon-carbon bond in aryltrimethylsilanes can be selectively cleaved under specific conditions to introduce a wide range of functional groups. This reactivity is harnessed in cross-coupling reactions, such as the Hiyama coupling, where the silyl (B83357) group is activated by a fluoride (B91410) source to participate in palladium-catalyzed carbon-carbon bond formation. This allows for the precise construction of biaryl systems and other complex scaffolds.

Furthermore, the TMS group can function as a "traceless" directing group in electrophilic aromatic substitution reactions. ulethbridge.cawikipedia.org The substitution pattern on the benzene (B151609) ring is influenced by the existing substituents. wikipedia.org While alkyl groups are typically ortho, para-directing, the bulky trimethylsilyl group can influence the regioselectivity of incoming electrophiles, sometimes favoring the meta position under certain conditions. masterorganicchemistry.com This directing effect, combined with the ability to remove the silyl group later, provides a powerful tool for the synthesis of specifically substituted aromatic compounds that might be difficult to access through other routes. ulethbridge.camasterorganicchemistry.com

The presence of the isopropyl group at the meta position to the trimethylsilyl group also plays a role in directing subsequent reactions, adding another layer of control to the synthesis of intricate molecular architectures. The steric bulk of the isopropyl group can influence the approach of reagents, leading to specific isomeric products.

Precursor for Functional Materials (e.g., in Polymer Chemistry)

Organosilicon compounds are foundational in the development of advanced materials with tailored properties. sigmaaldrich.com this compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The incorporation of silicon-containing moieties into polymer backbones can significantly enhance their thermal stability, chemical resistance, and gas permeability.

The reactivity of the trimethylsilyl group allows for its incorporation into polymer chains through various polymerization techniques. For instance, the aryl-silicon bond can be targeted in polymerization reactions to create silicon-containing polymers. These polymers can find applications as high-performance plastics, membranes for gas separation, or as dielectric materials in microelectronics.

Moreover, the compound can be functionalized to introduce polymerizable groups, such as vinyl or acrylic moieties. The subsequent polymerization of these modified monomers leads to the formation of polymers with pendant isopropyl and silyl-protected or silyl-functionalized phenyl groups. These pendant groups can be further modified post-polymerization to fine-tune the material's properties. The field of organosilicon chemistry has been instrumental in creating dendritic polymers and other complex macromolecular structures. unt.edu

Property Enhanced by SiliconPotential Application Area
Thermal StabilityHigh-performance plastics, aerospace components
Chemical ResistanceCoatings, sealants
Gas PermeabilityGas separation membranes
Dielectric PropertiesMicroelectronics

Enabling Reagent in Stereoselective and Regioselective Synthesis

The strategic placement of the trimethylsilyl and isopropyl groups on the aromatic ring makes this compound a useful tool for controlling the selectivity of chemical reactions.

Regioselectivity: In electrophilic aromatic substitution, the combined directing effects of the meta-positioned isopropyl and trimethylsilyl groups can lead to high regioselectivity. The electronic and steric influences of these groups guide incoming electrophiles to specific positions on the aromatic ring, which is a fundamental concept in organic synthesis. masterorganicchemistry.com The trimethylsilyl group itself can be used to block a specific position on the ring, allowing for substitution to occur at other sites before the silyl group is removed. libretexts.orglibretexts.org

Stereoselectivity: While the compound itself is achiral, it can be used in reactions that generate chiral centers. The steric bulk of the isopropyl and trimethylsilyl groups can influence the facial selectivity of reactions on adjacent functional groups, leading to the preferential formation of one stereoisomer over another. This is particularly relevant in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. For instance, if a prochiral center is introduced onto the molecule, the existing substituents can direct the approach of a chiral reagent or catalyst to favor one enantiomer or diastereomer. The use of silyl groups as protecting groups is a common strategy in multi-step syntheses where stereochemistry needs to be preserved or controlled. libretexts.orgmasterorganicchemistry.com

The ability to control both the position and the spatial orientation of new chemical bonds is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules like pharmaceuticals and natural products.

Contribution to Green Chemistry Methodologies and Sustainable Synthesis

The use of organosilicon compounds like this compound can align with several principles of green chemistry. youtube.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgyoutube.com

Atom Economy: Reactions involving the trimethylsilyl group can be highly efficient. For example, in certain cross-coupling reactions, the byproducts are often non-toxic and easily removable siloxanes, which can be an improvement over traditional methods that may generate more hazardous waste. sigmaaldrich.com

Use of Catalysis: Many transformations involving organosilanes are catalyzed by transition metals like palladium or rhodium. sigmaaldrich.com Catalytic processes are a key aspect of green chemistry as they allow for reactions to occur with high efficiency and selectivity using only small amounts of the catalyst, which can be recycled in some cases.

Reduced Use of Protecting Groups: While the trimethylsilyl group is often used as a protecting group, its strategic use can sometimes reduce the total number of steps in a synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.com By serving dual roles as both a directing group and a reactive handle, it can lead to more concise and efficient synthetic routes, thereby reducing solvent and reagent consumption and waste generation.

Development of Greener Solvents and Reagents: Research in organosilicon chemistry also contributes to the development of more environmentally benign reagents and reaction conditions. researchgate.net For example, the use of silanes as alternatives to more toxic organometallic reagents in certain transformations is an area of active research. sigmaaldrich.com

Green Chemistry PrincipleRelevance of this compound
Atom EconomyEfficient reactions with non-toxic byproducts.
CatalysisUtilized in catalytic cross-coupling reactions.
Reduced DerivatizationCan reduce the number of synthetic steps.
Safer ChemicalsPotential as a less toxic alternative to other reagents.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The creation of the silicon-carbon (Si-C) bond is central to organosilicon chemistry. cfsilicones.com Traditional methods for synthesizing arylsilanes often rely on multi-step procedures or harsh reagents. A primary challenge and a significant area of future research is the development of more sustainable and efficient synthetic pathways to compounds like 1-(trimethylsilyl)-3-iso-propylbenzene. numberanalytics.com

Key research avenues include:

Direct C-H Silylation: A major goal is the selective silylation of aromatic C-H bonds, which could streamline the synthesis of arylsilanes from simple hydrocarbon feedstocks. escholarship.org Future work will likely focus on designing catalysts, potentially based on iridium or rhodium, that can selectively target the meta-position of isopropylbenzene with a trimethylsilyl (B98337) group, even in the presence of other, typically more reactive C-H bonds. escholarship.org

Green Chemistry Approaches: There is a growing demand for synthetic methods that align with the principles of green chemistry. researchgate.net This involves using renewable starting materials, employing less hazardous solvents, and designing reactions that minimize waste. nih.gov Research into photocatalytic or electrocatalytic silylation reactions represents a promising frontier, potentially offering milder reaction conditions and reducing the reliance on traditional metal catalysts. researchgate.netacs.org

Circular Economy in Synthesis: An innovative approach involves integrating the synthesis of valuable silicon compounds with other sustainable processes, such as hydrogen production. nih.gov Future methodologies could adapt cobalt-based catalytic systems for the dehydrogenative coupling and hydrosilylation of alkenes to produce a variety of organosilanes, a concept that could be extended to aromatic systems. nih.gov

A comparative look at potential synthetic strategies is presented below:

Synthetic StrategyTraditional ApproachFuture Sustainable Goal
Starting Materials Pre-functionalized aromatics (e.g., aryl halides)Abundant hydrocarbons (e.g., isopropylbenzene)
Key Transformation Grignard or lithiation followed by reaction with a silicon electrophileDirect, catalyst-mediated C-H bond activation and silylation
Catalysts Often stoichiometric reagentsHighly efficient, recyclable catalysts (e.g., noble or earth-abundant metals)
Byproducts Stoichiometric saltsMinimal waste, potentially valuable co-products (e.g., H₂)
Energy Input Often requires harsh conditions (e.g., very low or high temperatures)Milder conditions, potentially driven by light or electricity

Exploration of Undiscovered Reactivity Patterns and Selectivity

The interplay between the sterically demanding isopropyl group and the electronically distinct trimethylsilyl group in this compound suggests a rich and underexplored reactivity landscape. Future research will focus on harnessing this unique substitution pattern to achieve novel chemical transformations.

Ipso-Substitution and Functional Group Interconversion: The trimethylsilyl group can act as a placeholder or a "handle" for further functionalization. While electrophilic aromatic substitution typically occurs at positions ortho or para to an activating group, the silyl (B83357) group enables ipso-substitution, where the silyl group itself is replaced. Future studies will likely explore a wider range of electrophiles and reaction conditions to control the selective replacement of the trimethylsilyl group, providing a powerful tool for late-stage functionalization of complex molecules.

Directing Group Effects: The silyl group can influence the regioselectivity of reactions on the aromatic ring. Research is needed to systematically map how the trimethylsilyl group in this specific steric environment directs further substitutions, such as halogenation, nitration, or acylation, and to compare these outcomes with the directing effects of the isopropyl group alone.

Radical Silylation Reactions: The development of radical-based methods for forming C-Si bonds is a rapidly growing area. researchgate.net Future investigations could explore the behavior of this compound in radical reactions, potentially uncovering new pathways for creating complex organosilicon compounds under transition-metal-free conditions. researchgate.net

Integration into Advanced Catalytic Systems and Methodologies

Beyond its role as a synthetic target, this compound and its derivatives have the potential to be integrated into more complex catalytic systems. The unique electronic and steric properties imparted by its substituents could be leveraged to create novel ligands or catalyst modifiers.

Designer Ligands for Homogeneous Catalysis: The phenylsilane (B129415) core of the molecule could be further functionalized to create phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The bulky isopropyl and trimethylsilyl groups would then act as "tuning" elements, influencing the steric environment around a metal center. This could lead to catalysts with enhanced selectivity or activity in reactions such as cross-coupling or hydrogenation.

Supported Catalytic Systems: The trimethylsilyl group can be used to anchor molecules to surfaces like silica (B1680970) or alumina. rsc.org Future work could involve creating supported ionic liquid phase (SILP) or solid catalyst with an ionic liquid layer (SCILL) systems where a derivative of this compound is part of a larger catalytic assembly. researchgate.net This approach is particularly relevant for developing recyclable and robust catalysts for industrial applications. researchgate.net

Elucidation of Complex Reaction Mechanisms and Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. For reactions involving this compound, significant challenges and opportunities lie in characterizing the intricate steps of bond activation, cleavage, and formation.

Computational and Spectroscopic Studies: The combination of experimental kinetics and computational modeling (such as Density Functional Theory, DFT) is a powerful tool for mechanistic elucidation. rsc.orgrsc.org Future research will apply these methods to map the energy landscapes of reactions involving this compound. This could reveal, for instance, the precise mechanism of C-H activation at an iridium center or the nature of the transition state in an ipso-substitution reaction. escholarship.orgkhanacademy.org

Identifying Key Intermediates: Many catalytic cycles involving organosilanes proceed through transient intermediates that are difficult to isolate and characterize. escholarship.org Advanced spectroscopic techniques, such as in-situ NMR or rapid-injection mass spectrometry, will be essential to detect and identify species like silyl-metal complexes or short-lived carbocations, providing direct evidence for proposed mechanistic pathways. nih.gov For example, understanding whether a reaction proceeds via an SH2-type radical mechanism or through concerted metal-mediated steps is fundamental to controlling reaction outcomes. rsc.org

Expanding Applications in Highly Specialized Chemical Fields

While arylsilanes are established building blocks in organic synthesis, such as in Hiyama cross-coupling reactions, the specific properties of this compound could be exploited in more specialized, high-value applications. numberanalytics.comresearchgate.net

Materials Science: Arylsilanes are precursors to advanced silicone materials like resins and rubbers used in aerospace and electronics. researchgate.net The bulky isopropyl group in this compound could be used to create polymers with modified physical properties, such as increased thermal stability, altered solubility, or specific refractive indices, making them suitable for specialized optical or electronic devices.

Medicinal Chemistry: The incorporation of silicon into drug candidates is an emerging strategy to modulate properties like metabolic stability, lipophilicity, and potency. numberanalytics.com The 1-(trimethylsilyl)-3-iso-propylphenyl scaffold could serve as a novel bioisostere for other substituted aromatic groups in pharmacologically active molecules. Future research would involve synthesizing derivatives and evaluating their biological activity.

Organic Electronics: Functionalized aromatic compounds are at the heart of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the benzene (B151609) ring in this compound can be tuned through the silyl group. Future work could explore its potential as a building block for new semiconducting or charge-transporting materials.

Q & A

What synthetic methodologies are effective for preparing 1-(Trimethylsilyl)-3-iso-propylbenzene, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves silylation of a pre-functionalized benzene derivative. A common approach is to use trimethylsilyl (TMS) reagents (e.g., trimethylsilyl chloride or acetylene derivatives) under anhydrous conditions. For example, in analogous syntheses, trifluoroethanol (TFE) and dichloroethane have been employed as solvents to stabilize intermediates, while p-toluenesulfonic acid (p-TsOH) acts as a catalyst for silylation .

Key variables for yield optimization:

  • Temperature: Elevated temperatures (e.g., 55°C) improve reaction kinetics but may increase side reactions.
  • Catalyst loading: Acidic catalysts (e.g., p-TsOH) at 0.1–1.0 mol% enhance silyl group transfer.
  • Reagent purity: Use of ≥77% purity mCPBA (meta-chloroperbenzoic acid) in analogous reactions achieved 81% yield .
Reaction Parameter Optimal Range Impact on Yield
Temperature50–60°CMaximizes silylation efficiency
SolventTFE/Dichloroethane mixStabilizes intermediates
Catalystp-TsOH (0.5 mol%)Reduces reaction time

Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the presence of the TMS group (δ ~0.1–0.3 ppm for Si(CH3_3)3_3) and iso-propyl substituents (δ ~1.2–1.4 ppm for CH(CH3_3)2_2) .
  • GC-MS: Retention time and fragmentation patterns help verify molecular weight (e.g., MW = 206.4 g/mol for the target compound).
  • IR Spectroscopy: Peaks near 1250 cm1^{-1} (Si-C stretching) and 840 cm1^{-1} (Si-CH3_3 bending) confirm silyl functionality .

Validation: Cross-reference data with PubChem or CAS entries for analogous silylated aromatics .

How does the steric bulk of the trimethylsilyl group influence reactivity in cross-coupling reactions?

Answer:
The TMS group introduces steric hindrance, which can:

  • Reduce nucleophilic substitution rates by shielding reactive sites.
  • Alter regioselectivity in electrophilic aromatic substitution (e.g., directing meta-substitution due to electronic effects).
  • Limit catalyst accessibility in Pd-mediated couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., SPhos) to bypass steric barriers .

Example: In benziodoxole syntheses, TMS-acetylene derivatives required prolonged reaction times (24 hours) compared to less hindered analogs .

What challenges arise in achieving regioselective functionalization of this compound?

Answer:

  • Steric hindrance: The iso-propyl and TMS groups block ortho/para positions, favoring meta-functionalization.
  • Electronic effects: The electron-donating TMS group deactivates the ring, requiring strong electrophiles (e.g., nitronium ions) for nitration.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance electrophile stability but may slow reaction kinetics .

Methodological recommendation: Use DFT calculations to predict substituent effects and guide experimental design .

How should this compound be handled to ensure stability during storage?

Answer:

  • Moisture control: Store under inert gas (N2_2/Ar) with molecular sieves to prevent hydrolysis of the TMS group.
  • Temperature: Keep at –20°C for long-term stability.
  • Glove selection: Use nitrile or butyl rubber gloves (tested to EN 374) to avoid permeation by organic solvents .

Safety note: Monitor for gas evolution during decomposition (e.g., CO or Si-containing byproducts) .

How does solvent choice impact the efficiency of silylation reactions for this compound?

Answer:

  • Polar solvents (e.g., TFE): Stabilize charged intermediates but may reduce silyl reagent solubility.
  • Non-polar solvents (e.g., dichloroethane): Improve reagent compatibility but slow reaction rates.

Optimized protocol: A TFE/dichloroethane mixture (1:3 v/v) balances polarity and solubility, achieving >80% yield in analogous syntheses .

What computational methods are useful for predicting the electronic properties of this compound?

Answer:

  • DFT calculations: B3LYP/6-31G(d) basis sets model the electron-withdrawing effect of TMS and hyperconjugation.
  • Molecular dynamics (MD): Simulate steric interactions in solution-phase reactions.
  • NBO analysis: Quantifies charge distribution at the benzene ring, guiding functionalization strategies .

Example: PubChem data for similar compounds (e.g., 3-(Trifluoromethyl)benzyl bromide) validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.